molecular formula C5H5N5 B14893792 3H-pyrazolo[3,4-d]pyrimidin-4-amine

3H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14893792
M. Wt: 135.13 g/mol
InChI Key: SWDLUTMJSGCSQI-UHFFFAOYSA-N
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Description

3H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the desired pyrazolopyrimidine scaffold. Additionally, ultrasonic-assisted synthesis has been employed to enhance the reaction efficiency and yield .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions are often derivatives of this compound with enhanced or modified biological activities. These derivatives can be further explored for their potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its potent inhibitory activity against CDKs and its ability to induce apoptosis in cancer cells. Its unique structure allows for versatile chemical modifications, enabling the development of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

3H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h2H,1H2,(H2,6,7,8)

InChI Key

SWDLUTMJSGCSQI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CN=C2N=N1)N

Origin of Product

United States

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